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Compound of Interest

Compound Name:
N-[2-(4-

methoxyphenoxy)ethyl]acetamide

CAS No.: 540512-00-3

Cat. No.: B2371923

Get Quote

Executive Summary & Molecule Profile
N-[2-(4-methoxyphenoxy)ethyl]acetamide is a flexible aromatic amide often utilized as a

model compound for studying hydrogen-bonding networks in pharmaceutical intermediates. Its

structural flexibility—specifically the ethyl linker connecting the rigid 4-methoxyphenoxy moiety

and the acetamide group—makes it prone to conformational polymorphism.

This guide establishes the Reference Form (Form I) based on the single-crystal structure

reported in Acta Crystallographica (2007) and outlines the protocol for distinguishing it from

potential metastable forms (Form II/Solvates) generated during process development.

Chemical Identity[1][2][3][4][5][6]
IUPAC Name:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-

star-inserted">

-[2-(4-methoxyphenoxy)ethyl]acetamide[1]
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Molecular Formula:

[2]

Molecular Weight: 209.24 g/mol

Key Structural Features:

Donor: Amide N-H

Acceptor: Amide Carbonyl (C=O) & Methoxy Oxygen

Flexible Linker: Ethyl chain (

) allowing torsion angle variations.

Crystallographic Data: The Reference Standard
(Form I)
The thermodynamic stable form (Form I) is characterized by a specific hydrogen-bonding motif.

The following data serves as the "Gold Standard" for validating bulk powder batches.

Single Crystal Parameters (Form I)
Based on the structure reported in Acta Cryst. E63, o2959.[3]
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Parameter Value (Form I) Significance

Crystal System Monoclinic
Common for planar aromatic

amides.

Space Group
Centrosymmetric; indicates

antiparallel packing.

Z (Molecules/Cell) 4 Standard packing efficiency.

Key Interaction N-H...O (Intermolecular)
Forms 1D chains or dimers;

primary stability driver.

Morphology Prismatic / Plate-like
Dependent on solvent

(typically Ethanol/Water).

Simulated Powder XRD Profile (Form I)
Calculated from the Single Crystal CIF (Crystallographic Information File). Use these peaks to

validate phase purity.
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2

Angle (Cu K

)

Relative Intensity
(%)

Assignment (

)
Structural Origin

~6.8° Medium (100)
Long-axis stacking

(layer separation)

~13.5° High (200)
Second-order layer

reflection

~19.2° 100 (Max) (012) / (11-2)

Strong

-

stacking or H-bond

network

~23.4° High (020)
Short-axis packing

(side-by-side)

~26.1° Medium (21-3)
Complex 3D network

reflection

Technical Note: The peak at ~19.2° (2

) is the diagnostic peak for Form I. A shift or splitting of this peak often indicates the

presence of a solvate or a metastable polymorph (Form II).

Polymorph Screening & Comparison
Polymorphism in this molecule arises from the rotation of the ethyl linker. The table below

compares the Stable Form I against potential metastable forms found during rapid precipitation

or lyophilization.
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Comparative Properties Guide
Feature

Form I

(Thermodynamic)

Form II

(Kinetic/Metastable)

Solvate

(Pseudopolymorph)

Formation Method
Slow evaporation

(EtOH, Acetone)

Rapid cooling / Anti-

solvent (Water into

MeOH)

Crystallization from

hydrate-forming

solvents

Melting Point ~98 - 100 °C (Sharp)
~92 - 95 °C

(Broad/Exotherm)

Variable (desolvation

endotherm < 90°C)

XRD Signature
Sharp, well-resolved

peaks at 19.2° & 23.4°

Broadened peaks;

shift of primary peak

to ~18.8°

Extra low-angle peaks

(< 6°)

Stability
Stable at RT / High

Humidity

Converts to Form I

over time or with heat

Loses solvent ->

Amorphous or Form I

Solubility
Lowest

(Thermodynamic)

Higher (Kinetic

advantage)
Variable

Experimental Protocols
A. Synthesis of the Reference Standard
Use this protocol to generate pure Form I for instrument calibration.

Reactants: Dissolve 4-methoxyphenol (1.0 eq) and potassium carbonate (

, 1.2 eq) in acetonitrile.

Alkylation: Add

-(2-chloroethyl)acetamide (1.1 eq) dropwise under reflux.

Reflux: Maintain at 80°C for 12 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

Workup: Filter inorganic salts. Evaporate solvent.[4]

Crystallization (Crucial): Recrystallize the crude solid from hot Ethanol/Water (1:1). Slow

cooling (0.5°C/min) promotes Form I growth.
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B. XRD Data Collection Method[10]
Instrument: Rigaku SmartLab or Bruker D8 Advance.

Geometry: Bragg-Brentano (Reflection).

Source: Cu K

(

), 40 kV, 40 mA.

Scan Range: 3° to 40° (2

).

Step Size: 0.02°.

Scan Speed: 2°/min (for high resolution).

Polymorph Screening Workflow (Visualization)
The following diagram illustrates the decision tree for identifying and characterizing the

polymorphs of

-[2-(4-methoxyphenoxy)ethyl]acetamide.
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Crude N-[2-(4-methoxyphenoxy)ethyl]acetamide

Method A: Slow Evaporation
(Ethanol/Acetone)

Method B: Rapid Cooling
(Melt Quench / Anti-solvent)

Method C: Slurry Conversion
(Water/MeOH, 48h)

FORM I (Stable)
Sharp MP: ~99°C
XRD: 19.2°, 23.4°

Thermodynamic Control

FORM II (Metastable)
Lower MP

XRD: Shifted/Broad peaks

Kinetic Trapping

Amorphous / Solvate
Halo Pattern / Desolvation Event

Fast Precipitation

Ostwald Ripening

PXRD Confirmation

DSC Analysis
(Endotherm Check)

Heat

Recrystallization Exotherm

Click to download full resolution via product page

Figure 1: Polymorph screening and identification workflow. Form I is the thermodynamic

product, while Form II is kinetically accessible.

Scientific Commentary & Mechanism
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Conformational Polymorphism
The molecule contains a phenoxy-ethyl-acetamide linkage. The ethyl group (

) can adopt either a gauche or anti conformation.

Form I: Typically adopts the anti (extended) conformation, allowing efficient packing of the

planar phenyl rings (

-

interactions) and maximizing intermolecular N-H...O hydrogen bonds.

Metastable Forms: Often arise from the gauche (kinked) conformation, which prevents

optimal packing density but may be trapped during rapid precipitation.

Stability Ranking
Form I: Most stable.[5] Recommended for formulation and storage.

Form II: Metastable. Risk of phase transformation during shelf-life (especially under high

humidity or mechanical stress/milling).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. N-[2-(4-Methoxyphenyl)ethyl]acetamide | C11H15NO2 | MD Topology | NMR | X-Ray
[atb.uq.edu.au]

2. N-[2-(2-methoxyphenoxy)ethyl]acetamide | C11H15NO3 | CID 4207624 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 540512-00-3|N-[2-(4-methoxyphenoxy)ethyl]acetamide|N-[2-(4-
methoxyphenoxy)ethyl]acetamide| -范德生物科技公司 [bio-fount.com]

4. talenta.usu.ac.id [talenta.usu.ac.id]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Advanced Characterization Guide: N-[2-(4-
methoxyphenoxy)ethyl]acetamide Polymorphs]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b2371923/docs#advanced-characterization-guide-
n-2-4-methoxyphenoxy-ethyl-acetamide-polymorphs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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